D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is a synthetic peptide compound comprised of several amino acid residues: D-gamma-glutamyl, lysine with a trifluoroacetyl group, and two D-alanine residues, with the terminal alanine being esterified. This compound is primarily utilized in biochemical research to study peptide synthesis and interactions with biological systems. Its systematic structure facilitates investigations into peptide-based signaling pathways and enzyme interactions, making it a valuable tool in both chemistry and biology.
This compound is classified under synthetic peptides, particularly those involving D-amino acids. D-amino acids play significant roles in various biological processes, including the formation of peptidoglycan in bacterial cell walls. The synthesis of such compounds typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide chain .
The synthesis of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is predominantly achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:
This method allows for high purity and yield of the desired peptide product.
The molecular structure of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome can be represented as follows:
The structure features:
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome can undergo several chemical reactions:
The mechanism of action for D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the peptide can modulate their activity, influencing downstream signaling pathways crucial for various biological functions. The trifluoroacetyl modification enhances the peptide's stability and solubility, which may improve its binding affinity to target proteins .
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome has several scientific applications:
The compound D-γ-Glu(OMe)-Lys(TFA)-D-Ala-D-Ala-OMe represents a strategically modified fragment of the canonical peptidoglycan pentapeptide stem L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala (found in Gram-positive bacteria). This synthetic analogue features three key modifications: (i) Methyl ester protection of the γ-carboxyl group in D-glutamate (D-γ-Glu(OMe)); (ii) Trifluoroacetyl (TFA) protection on the ε-amino group of lysine; and (iii) C-terminal methyl ester (D-Ala-OMe). These modifications enhance stability and membrane permeability while allowing targeted investigation of enzymatic recognition mechanisms [1] [4] [7].
In native peptidoglycan biosynthesis, this pentapeptide is covalently linked to the muramic acid moiety of Park's nucleotide (UDP-MurNAc-pentapeptide), forming the precursor for membrane-associated steps. The lysine residue at position 3 serves as the attachment point for interpeptide bridges in Gram-positive organisms. Methyl esterification of glutamate’s γ-carboxyl and the C-terminal alanine mitigates charge-related solubility issues, facilitating in vitro studies of cytoplasmic enzymes like Mur ligases (MurD, MurE) that sequentially assemble the peptide stem [5] [9].
Table 1: Key Modifications in Synthetic Pentapeptide Analogues
Residue Position | Native Structure | Synthetic Modification | Functional Rationale |
---|---|---|---|
2 (Glutamate) | γ-D-Glu | D-γ-Glu(OMe) | Neutralizes negative charge; improves membrane diffusion |
3 (Lysine) | L-Lys | Lys(TFA) | Blocks ε-amino group; mimics amidated variants |
5 (C-terminal Ala) | D-Ala | D-Ala-OMe | Enhances metabolic stability |
While lysine is dominant in Gram-positive peptidoglycan, Gram-negative bacteria utilize meso-diaminopimelic acid (m-DAP) at position 3. Crucially, the ε-amino group of m-DAP acts as the nucleophile in transpeptidase-mediated crosslinking, forming a peptide bond with the penultimate D-alanine of a neighboring stem. Synthetic analogues like D-γ-Glu(OMe)-Lys(TFA)-D-Ala-D-Ala-OMe help elucidate why transpeptidases exhibit strict specificity for native residues. Studies using E. coli penicillin-binding proteins (PBPs) PBP1A and PBP1B demonstrate that:
The TFA-protected lysine in this analogue cannot participate in nucleophilic attack, explaining its inertness in crosslinking assays. This mirrors observations where L-Lys-containing precursors fail to form crosslinks despite enzymatic polymerization (>90% reduction in crosslinked product vs. m-DAP controls) [3].
PBPs catalyze the final steps of peptidoglycan assembly: glycosyltransfer (polymerization) and transpeptidation (crosslinking). Their tolerance for synthetic pentapeptide variants like D-γ-Glu(OMe)-Lys(TFA)-D-Ala-D-Ala-OMe reveals critical structure-activity relationships:
Table 2: PBP Activities Toward Native vs. Modified Peptide Stems
Enzyme Class | Native Substrate Activity | Response to Lys(TFA)/D-Ala-OMe | Biological Implication |
---|---|---|---|
Transglycosylases | High (Km = 5–20 µM) | Unaffected | Polymerization independent of position 3 chemistry |
Transpeptidases | High (kcat/Km = 10³ M⁻¹s⁻¹) | >90% inhibition | ε-amino group geometry critical for crosslinking |
Carboxypeptidases | High (cleaves terminal D-Ala) | Resistant to hydrolysis | Stabilizes analogues for crystallography |
Concluding Remarks
D-γ-Glu(OMe)-Lys(TFA)-D-Ala-D-Ala-OMe exemplifies how targeted modifications of peptidoglycan fragments enable mechanistic dissection of cell wall biosynthesis. Its design circumvents metabolic instability while revealing why transpeptidases demand precise stereoelectronic features (e.g., unprotected, spatially oriented nucleophiles at position 3) for crosslinking. Future work will leverage such analogues to screen inhibitors targeting Mur ligases or PBPs—validated vulnerabilities against antibiotic-resistant pathogens [5] [9].
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